3-(Ethylamino)-pentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(ethylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-6(8-4-2)5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABKSFHMEPYVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 3 Ethylamino Pentanoic Acid Analogues
Mechanistic Investigations of Formation Reactions
The synthesis of β-amino acids like 3-(Ethylamino)-pentanoic acid can be achieved through various advanced chemical and biological methods. Understanding the underlying mechanisms of these formation reactions is crucial for optimizing existing routes and developing novel synthetic strategies.
Recent advancements have highlighted sustainable and efficient routes to β-amino acids utilizing the CO₂ radical anion as a key intermediate. chemrxiv.org This approach can be realized through both electrochemical and photochemical methods under mild conditions. hokudai.ac.jpchemrxiv.org
The core of this strategy involves the generation of the CO₂ radical anion (CO₂•⁻) from carbon dioxide or formate salts. chemrxiv.org This radical anion, a potent C1 nucleophile and reductant, selectively adds to the β-position of N-Ac-enamides. hokudai.ac.jpchemrxiv.org Theoretical studies using the Artificial Force Induced Reaction (AFIR) method have demonstrated that this selective addition is both kinetically and thermodynamically favorable. hokudai.ac.jp The reaction proceeds through a radical pathway, offering a sustainable alternative to traditional synthesis methods by utilizing CO₂ as a valuable building block. chemrxiv.orgchemrxiv.org The synthesized β-amino acids can subsequently be deprotected to yield the free amino acids. hokudai.ac.jp
| Method | Radical Source | Key Intermediate | Substrate Example | Advantage |
|---|---|---|---|---|
| Electrochemical | CO₂ | CO₂ Radical Anion (CO₂•⁻) | N-Ac-enamides | Mild, environmentally friendly conditions chemrxiv.org |
| Photochemical | Formate Salts | CO₂ Radical Anion (CO₂•⁻) | N-Ac-enamides | High functional group tolerance hokudai.ac.jp |
Nature employs specialized enzymes to synthesize β-amino acids from their α-amino acid counterparts. A key class of these biocatalysts are the 4-methylideneimidazole-5-one (MIO)-based aminomutases. acs.org These enzymes catalyze the direct 2,3-aminomutation of aromatic α-amino acids to produce aromatic β-amino acids. acs.org
The mechanism of MIO-based aminomutases is a subject of detailed investigation. Evidence supports a pathway involving covalent catalysis, where the substrate's amine group forms a covalent adduct with the electrophilic MIO cofactor. acs.org This intermediate formation is crucial for directing the subsequent steps. The proposed mechanism involves an E2-type elimination of ammonia (B1221849), followed by a conjugate 1,4-addition of ammonia to an intermediate like 4-hydroxycinnamate. acs.org The enzyme's active site plays a critical role by retaining the ammonia molecule after elimination, thereby facilitating the re-addition at the C3 position to form the β-amino acid. acs.org The active site is typically lined with specific amino acid residues that facilitate substrate binding and catalysis through interactions like hydrogen bonding and electrostatic forces. ijarsct.co.inlibretexts.org
| Enzyme Class | Cofactor | Proposed Catalytic Mechanism | Key Steps | Role of Active Site Residues |
|---|---|---|---|---|
| 2,3-Aminomutases | 4-methylideneimidazole-5-one (MIO) | Covalent Catalysis acs.org | 1. Covalent adduct formation with substrate amine. 2. E2-type elimination of ammonia. 3. Retention of ammonia in the active site. 4. Conjugate 1,4-re-addition of ammonia. acs.org | Positioning of substrate; stabilization of transition states; acid-base catalysis. ijarsct.co.inlibretexts.org |
Hypervalent iodine reagents are recognized for their utility as mild and selective oxidizing agents in a wide range of organic transformations. nih.govfrontiersin.org Their reactivity is often compared to that of transition-metal reagents, and they are frequently used in conjunction with metal catalysts, such as palladium complexes, to promote challenging reactions like C-H functionalization. researchgate.netnih.gov
In the context of catalyzed reactions that could lead to β-amino acid analogues, hypervalent iodine(III) reagents play a crucial role as oxidants in the catalytic cycle. For instance, in palladium(II)-catalyzed C-H activation/functionalization reactions, the hypervalent iodine reagent facilitates the oxidation of the Pd(II) center to a high-valent Pd(IV) intermediate. nih.gov This oxidative step is often rate-determining. The mechanism involves the transfer of ligands from the iodine(III) reagent to the palladium center, which triggers the electron transfer from Pd(II) to I(III). nih.gov This process regenerates the active catalyst and allows for the formation of new carbon-carbon or carbon-heteroatom bonds. While direct aminocarbonylation using this specific system is a developing area, the established role of hypervalent iodine reagents in promoting related oxidative coupling and functionalization reactions underscores their potential in such synthetic strategies. frontiersin.orgresearchgate.net
Post-Synthetic Modifications and Derivatizations for Functionalization
Once the β-amino acid backbone is formed, its functional groups—the carboxylic acid and the secondary amine—can be further modified. These derivatizations are essential for incorporating β-amino acids into larger molecules like peptides or for tuning their physicochemical properties.
The carboxylic acid group is a versatile handle for a variety of chemical transformations. Standard organic synthesis protocols allow for its conversion into several other functional groups. fiveable.memasterorganicchemistry.com
Esters are readily formed through Fischer esterification by reacting the carboxylic acid with an alcohol under acidic catalysis.
Amides are synthesized by first activating the carboxylic acid, often by converting it to an acid chloride, and then reacting it with a primary or secondary amine. vanderbilt.edu
Acid Chlorides , which are highly reactive intermediates, can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). vanderbilt.eduub.edu
Anhydrides can be formed from the reaction of an acid chloride with a carboxylate salt or by the dehydration of two carboxylic acid molecules. masterorganicchemistry.com
These derivatives serve as important intermediates for further reactions, such as peptide coupling.
| Target Derivative | Common Reagent(s) | Reaction Type |
|---|---|---|
| Ester | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Esterification |
| Amide | Amine (R-NH₂), Coupling Agents or conversion to Acid Chloride | Amidation |
| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acyl substitution vanderbilt.edu |
| Anhydride | Acid chloride and a carboxylate salt | Acyl substitution |
Functionalization of the carbon backbone of β-amino acid analogues allows for the introduction of diverse substituents, which can significantly alter the molecule's structure and properties.
Alkylation: The α-carbon (C2) of a β-amino acid derivative can be alkylated. A common strategy involves the deprotonation of an N-protected β-amino nitrile with a strong base like n-butyllithium (n-BuLi) to form a stable carbanion. nih.gov This carbanion can then be quenched with various alkyl halides to introduce alkyl side chains at the C2 position, yielding β²,³-amino acid precursors. nih.gov
Amination: Direct C-H amination provides a powerful and atom-economical method for installing an amino group onto the carbon backbone. organic-chemistry.org Radical-mediated strategies have been developed for the β-C-H amination of alcohols, which are precursors to β-amino acids. nih.gov In one approach, an alcohol is temporarily converted to an imidate, which acts as a radical relay chaperone. This directs a 1,5-hydrogen atom transfer (HAT) to selectively form a radical at the β-carbon, which is then trapped by an aminating agent. nih.gov This method allows for the direct conversion of C-H bonds into C-N bonds, providing access to valuable β-amino alcohol and, subsequently, β-amino acid structures. organic-chemistry.orgnih.gov
Selective N-Methylation Strategies on Amino Functionalities
Several key strategies have been employed for the selective N-methylation of secondary amino functionalities in β-amino acid analogues. These methods aim to introduce a methyl group onto the nitrogen atom without affecting other potentially reactive sites within the molecule and to prevent over-methylation to form quaternary ammonium salts.
One of the most common and effective methods is reductive amination , often referred to as the Eschweiler-Clarke reaction. wikipedia.orgrsc.org This one-pot reaction typically involves treating the secondary amine with an excess of formaldehyde and a reducing agent, most commonly formic acid. wikipedia.orgmdpi.comnrochemistry.com The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by formic acid to yield the N-methylated product. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion under these conditions. wikipedia.org Variations of this method may employ other reducing agents like sodium borohydride or sodium cyanoborohydride. jk-sci.com
Another widely used approach involves the alkylation of N-acylated or N-sulfonylated precursors . By first protecting the amino group with an acyl or sulfonyl group, the acidity of the N-H proton is increased, facilitating its removal by a base. The resulting anion can then be readily methylated by a methylating agent such as methyl iodide or dimethyl sulfate. Subsequent removal of the activating group yields the desired N-methylated secondary amine. Common activating groups include tosyl and o-nitrobenzenesulfonyl (o-NBS) groups. The o-NBS group is particularly advantageous due to its mild removal conditions.
Direct alkylation using a strong base and a methylating agent is also a viable strategy, particularly for substrates where other functional groups are less reactive. This method typically employs a strong base, such as sodium hydride, to deprotonate the secondary amine, followed by the addition of methyl iodide. While effective, this approach requires careful control of reaction conditions to ensure selectivity and avoid side reactions.
Solid-phase synthesis techniques have also been adapted for the N-methylation of amino acids, which can be particularly useful in the context of peptide synthesis. acs.org These methods often involve the attachment of the amino acid to a resin support, followed by a sequence of reactions to achieve N-methylation, and finally cleavage from the resin.
Detailed Research Findings
The following table summarizes key research findings for the selective N-methylation of secondary amines in structures analogous to this compound. While specific data for this compound is limited in publicly available literature, the presented data for similar β-amino acid derivatives provides valuable insights into effective reaction conditions and expected outcomes.
| Analogue/Substrate | Methylating Agent | Reducing Agent/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Alkyl-β-amino esters | Formaldehyde | Formic Acid | Aqueous | 80-100 °C | High | wikipedia.orgnrochemistry.com |
| N-Protected α-amino acids | Methyl Iodide | Sodium Hydride | THF/DMF | 80 °C, 24 h | Variable | monash.edu |
| o-NBS protected amino acid methyl esters | Dimethylsulfate | DBU | Not Specified | Not Specified | High | monash.edu |
| Secondary amines | Formaldehyde | Sodium Borohydride | Not Specified | Not Specified | Good | jk-sci.com |
Advanced Analytical Methodologies for 3 Ethylamino Pentanoic Acid Characterization
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation of individual amino acids from complex mixtures. pressbooks.pub The choice of method is dictated by the physicochemical properties of the analyte, such as polarity, charge, and volatility. For 3-(Ethylamino)-pentanoic acid, which possesses both a secondary amine and a carboxylic acid group, several chromatographic strategies are applicable.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for amino acid analysis due to its high resolution and sensitivity. myfoodresearch.com The separation can be tailored by selecting different stationary and mobile phases to exploit the analyte's properties.
Ion-Exchange Chromatography Applications for Amino Acid Separation
Ion-Exchange Chromatography (IEC) has been a benchmark method for amino acid analysis for decades. pickeringlabs.com This technique separates molecules based on their net charge, which is dependent on the pH of the mobile phase. pressbooks.pubucl.ac.uk this compound, being an amino acid, can exist as a cation, an anion, or a zwitterion.
In cation-exchange chromatography, a negatively charged stationary phase (e.g., a sulfonated polymer resin) is used. pressbooks.pub The separation process typically involves these steps:
Sample Loading : The sample containing this compound is introduced to the column at a low pH. At this pH, the carboxylic acid group is protonated (-COOH) and the secondary amine group is also protonated (-NH2+-), resulting in a net positive charge. This positive charge facilitates strong binding to the anionic resin. pressbooks.pub
Elution : The bound amino acids are then eluted by systematically increasing the pH or the ionic strength (salt concentration) of the mobile phase. pickeringlabs.comucl.ac.uk As the pH increases, the carboxylic acid group deprotonates to form a carboxylate (-COO-), reducing the net positive charge of the molecule and weakening its interaction with the stationary phase, leading to its elution. pickeringlabs.com
IEC is highly reproducible and can handle complex sample matrices, though it may require dedicated instrumentation. pickeringlabs.comspringernature.com
Reversed-Phase HPLC with Pre- or Post-Column Derivatization
Reversed-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. myfoodresearch.com Due to their polar, zwitterionic nature, amino acids like this compound exhibit poor retention on standard RP columns. myfoodresearch.com To overcome this, derivatization is employed to attach a nonpolar, chromophoric, or fluorophoric tag to the amino acid, enhancing its retention and detectability. myfoodresearch.comoup.com
Derivatization can be performed before the sample is injected (pre-column) or after separation (post-column). myfoodresearch.com193.16.218 For this compound, a secondary amine, specific reagents are required.
Phenylisothiocyanate (PITC) : Known as Edman's reagent, PITC reacts with both primary and secondary amines to form stable phenylthiocarbamyl (PTC) derivatives. nih.gov These derivatives are readily detected by UV absorbance around 254 nm. The derivatization proceeds smoothly at room temperature, and the resulting PTC-amino acids can be separated effectively on a C18 column using a gradient of an aqueous buffer and an organic solvent like acetonitrile. nih.gov
9-Fluorenylmethyl-chloroformate (FMOC-Cl) : This reagent also reacts with both primary and secondary amines to yield highly fluorescent derivatives, allowing for very sensitive detection. oup.comnih.gov The derivatization reaction is rapid and can be automated. The excess reagent is quenched with a hydrophobic amine before injection. oup.com
The table below summarizes key aspects of these common derivatization agents suitable for this compound.
| Feature | Phenylisothiocyanate (PITC) | 9-Fluorenylmethyl-chloroformate (FMOC-Cl) |
| Reactive Group | Secondary Amine (-NH-) | Secondary Amine (-NH-) |
| Detection Method | UV Absorbance (~254 nm) | Fluorescence Detection |
| Sensitivity | Picomole range | Picomole to Femtomole range |
| Derivative Stability | Stable | Stable |
| Key Advantage | Robust, well-established method. nih.gov | High sensitivity. oup.com |
This table provides a comparative overview of derivatization agents for RP-HPLC analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular alternative for the analysis of highly polar compounds without the need for derivatization. chromatographyonline.comthermofisher.com HILIC utilizes a polar stationary phase (such as silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. waters.comnih.gov
The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase. waters.comnih.gov As this compound is a polar molecule, it will be well-retained under HILIC conditions. Elution is typically achieved by increasing the proportion of water in the mobile phase. waters.com This technique is highly compatible with mass spectrometry because the high organic content of the mobile phase facilitates efficient spray ionization. chromatographyonline.comthermofisher.com
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful separation technique known for its high efficiency and speed. However, it is only suitable for analytes that are volatile and thermally stable. sigmaaldrich.com Amino acids, including this compound, are non-volatile salts at room temperature and decompose upon heating. thermofisher.com Therefore, derivatization is essential to convert them into volatile and thermally stable compounds prior to GC analysis. sigmaaldrich.commdpi.com
The derivatization process for GC analysis of amino acids is typically a two-step procedure:
Esterification : The carboxylic acid group is converted to an ester, commonly a methyl or isobutyl ester, by heating with an alcohol in the presence of an acid catalyst. mdpi.comnih.gov
Acylation or Silylation : The amino group is derivatized. For a secondary amine like that in this compound, this involves reacting it with a reagent to replace the active hydrogen. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comthermofisher.com These reagents convert the polar -NH- group into a nonpolar and stable silyl (B83357) derivative. sigmaaldrich.com
The resulting derivatives are sufficiently volatile for separation on a GC column, often one with a mid-polarity stationary phase. thermofisher.com Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection. thermofisher.comnih.gov
Mass Spectrometric (MS) Detection and Structural Elucidation
Mass Spectrometry (MS) is an indispensable tool for the analysis of amino acids, providing molecular weight information and enabling structural confirmation. mdpi.com It is frequently coupled with chromatographic systems like LC or GC (LC-MS, GC-MS).
When analyzing this compound (Molecular Weight: 145.2 g/mol ) using a soft ionization technique like Electrospray Ionization (ESI), it is typically detected as a protonated molecule [M+H]⁺ in positive ion mode, with a mass-to-charge ratio (m/z) of approximately 146.2. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition. mdpi.com
For definitive structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.govwiley-vch.de In an MS/MS experiment, the precursor ion (e.g., m/z 146.2) is isolated and fragmented by collision with an inert gas. The resulting product ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. mdpi.com
Predicted MS/MS fragments for the [M+H]⁺ ion of this compound could include:
Loss of water (H₂O) from the carboxylic acid group, resulting in a fragment at m/z 128.2.
Loss of the entire carboxylic acid group (COOH) as formic acid, resulting in a fragment at m/z 100.2.
Cleavage adjacent to the secondary amine, leading to characteristic fragments related to the ethyl and pentanoic acid moieties.
By analyzing this fragmentation fingerprint, the precise structure of this compound can be confirmed and differentiated from its isomers. mdpi.comnih.gov
| Analytical Technique | Derivatization Required? | Key Information Provided |
| LC-MS (HILIC) | No | Retention Time, Accurate Mass, Molecular Formula |
| LC-MS (RP-HPLC) | Yes (e.g., with PITC, FMOC-Cl) | Retention Time, Confirmation via Mass |
| GC-MS | Yes (Esterification + Silylation) | Retention Time, Fragmentation Pattern for Identification |
| Tandem MS (MS/MS) | No (on underivatized ion) | Characteristic Fragment Ions for Structural Elucidation |
This table summarizes the application of mass spectrometry in conjunction with various separation techniques for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. This technique offers high sensitivity and selectivity, making it ideal for the detection and quantification of the analyte in complex matrices. The separation is typically achieved using reversed-phase chromatography with aqueous mobile phases containing organic modifiers and acid additives to ensure good peak shape and retention.
The choice of ionization source is critical in LC-MS/MS and depends on the polarity and thermal stability of the analyte. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be considered.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amino acids. In positive-ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. The presence of the basic ethylamino group facilitates protonation. In negative-ion mode, the carboxylic acid group can be deprotonated to form [M-H]⁻. The efficiency of ionization can be influenced by the pH of the mobile phase.
Atmospheric Pressure Chemical Ionization (APCI) is generally used for less polar and more volatile compounds. However, it can also be applied to compounds like this compound. In APCI, ionization occurs in the gas phase through reactions with reagent gas ions, which are typically formed from the mobile phase components. Similar to ESI, both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions can be generated.
| Ionization Mode | Expected Precursor Ion | Rationale |
| ESI Positive | [M+H]⁺ | Protonation of the basic ethylamino group. |
| ESI Negative | [M-H]⁻ | Deprotonation of the acidic carboxylic acid group. |
| APCI Positive | [M+H]⁺ | Gas-phase proton transfer to the ethylamino group. |
| APCI Negative | [M-H]⁻ | Gas-phase proton abstraction from the carboxylic acid group. |
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound and for distinguishing it from isomers. In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule.
For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways are expected to involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ethene (C₂H₄), as well as cleavages along the carbon backbone. The fragmentation of beta-amino acids can be distinct from that of alpha-amino acids.
Expected Fragmentation of [M+H]⁺ for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Origin |
| 146.1181 | 128.1075 | H₂O | Loss of water from the carboxylic acid group. |
| 146.1181 | 117.0813 | COOH | Loss of the carboxylic acid group as formic acid. |
| 146.1181 | 102.0919 | C₂H₄O | Loss of the ethyl group and a carbonyl group. |
| 146.1181 | 88.0762 | C₃H₆O | Cleavage of the bond between C3 and C4. |
| 146.1181 | 72.0813 | C₄H₈O₂ | Cleavage adjacent to the amino group. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Direct analysis of amino acids like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and polar nature. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. Common derivatizing agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., ethyl chloroformate - ECF).
Following derivatization, the resulting derivative can be separated by GC and detected by MS. The mass spectra obtained from electron ionization (EI) typically show extensive fragmentation, providing detailed structural information. The fragmentation patterns of the derivatives can be used to confirm the structure of the original molecule. For instance, the ethyl chloroformate derivative of N-methylated amino acids has been shown to produce characteristic fragment ions corresponding to the loss of the ethoxycarbonyl group.
Ion Mobility Mass Spectrometry (IM-MS) for Isomer Differentiation
Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This method can be particularly useful for distinguishing between isomers that may be difficult to separate by chromatography or mass spectrometry alone. For this compound, IM-MS could potentially differentiate it from other isomeric amino acids, such as 2-aminoheptanoic acid or 5-(Methylamino)-hexanoic acid, by measuring their different collision cross-sections (CCS). This provides an additional dimension of separation and enhances the confidence in compound identification.
Spectroscopic Techniques for Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Cryo-probes)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. High-resolution NMR, often utilizing cryo-probes for enhanced sensitivity, can provide detailed information about the carbon-hydrogen framework and the connectivity of atoms in this compound.
¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments through chemical shifts, integration, and coupling patterns. For this compound, distinct signals would be expected for the protons of the ethyl group, the pentanoic acid backbone, and the N-H proton.
¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present in the molecule. The chemical shifts of the carbon signals would be indicative of their functional group environment (e.g., carboxylic acid, methylene groups, methyl group).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and between protons and their directly attached carbons, respectively, thereby confirming the complete structure of this compound.
Strategic Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a critical strategy in the analytical characterization of this compound, a compound that, like many amino acids, lacks a strong native chromophore or fluorophore for sensitive detection by common high-performance liquid chromatography (HPLC) detectors. actascientific.comwelch-us.com This process involves chemically modifying the analyte to produce a derivative with improved properties for separation and detection. actascientific.comlibretexts.org Derivatization can enhance detection sensitivity and selectivity, alter retention characteristics for better chromatographic separation, and improve stability. actascientific.comthermofisher.com For this compound, derivatization typically targets its secondary amine and carboxylic acid functional groups. The choice between performing the reaction before the analytical column (pre-column) or after (post-column) depends on the specific analytical goals, sample matrix, and desired level of automation and sensitivity. shimadzu.comshimadzu.com
Post-column Derivatization Protocols
Post-column derivatization (PCD) involves the separation of the unmodified this compound on the chromatographic column first, followed by the introduction of a derivatizing reagent into the eluent stream just before the detector. shimadzu.comnih.gov This approach is known for its ruggedness, reproducibility, and reduced susceptibility to matrix effects, as the sample components are separated prior to the reaction. shimadzu.comcreative-proteomics.comnih.gov PCD is highly suitable for automation and provides excellent quantitative performance. shimadzu.comaurigaresearch.com
The primary limitation of PCD is the smaller selection of available reagents, as the reagent itself must not produce a signal in the detector, and the reaction must be rapid and complete in the short time before detection. shimadzu.com Additionally, this method typically consumes a larger amount of reagent compared to pre-column techniques. shimadzu.comcreative-proteomics.com
For the analysis of this compound, a key reagent for post-column derivatization is:
Ninhydrin : This is a classic and widely used reagent in amino acid analysis. actascientific.comaurigaresearch.com It reacts with both primary and secondary amino acids at elevated temperatures to produce a colored compound (Ruhemann's purple for primary amines, a yellow product for secondary amines) that can be detected by visible light absorption. aurigaresearch.com This makes it an effective choice for quantifying secondary amines like this compound.
While OPA is a common post-column reagent, it is primarily used for primary amines and would not detect this compound without modification of the protocol. actascientific.comshimadzu.com
Table 2: Comparison of Pre-column and Post-column Derivatization Approaches This table is interactive and can be sorted by clicking on the column headers.
| Feature | Pre-column Derivatization | Post-column Derivatization |
|---|---|---|
| Reaction Timing | Before chromatographic separation shimadzu.com | After chromatographic separation shimadzu.com |
| Matrix Effects | More susceptible to matrix interference shimadzu.com | Less susceptible to matrix interference shimadzu.comnih.gov |
| Reproducibility | Can be variable; dependent on derivative stability creative-proteomics.com | Generally more rugged and reproducible nih.gov |
| Reagent Choice | Wide variety of reagents available actascientific.comshimadzu.com | Limited reagent selection (must be non-detectable) shimadzu.com |
| Reagent Consumption | Low shimadzu.com | High shimadzu.com |
| Chromatography | Can modify analyte to suit reversed-phase columns shimadzu.com | Requires a column that can separate the underivatized analyte shimadzu.com |
| Automation | Readily automated thermofisher.com | Readily automated, excellent for routine analysis creative-proteomics.comaurigaresearch.com |
Charge Reversal Derivatization for Mass Spectrometry Detection
When using mass spectrometry (MS) for detection, particularly with electrospray ionization (ESI), the ionization efficiency of the analyte is paramount. This compound, having a carboxylic acid group, can have poor ionization efficiency in the commonly used positive ion mode. nih.gov Charge reversal derivatization is a sophisticated strategy designed to overcome this challenge. longdom.orgacs.org
This technique modifies the negatively charged carboxyl group of the amino acid into a derivative containing a permanent positive charge, such as a quaternary ammonium group. nih.govresearchgate.net This "charge reversal" dramatically enhances the ionization efficiency in positive-mode ESI-MS, leading to significant improvements in detection sensitivity, often by several orders of magnitude. acs.orgresearchgate.net This approach is particularly valuable for analyzing trace amounts of compounds in complex biological matrices. longdom.org
Reagents used for charge reversal derivatization of the carboxylic acid moiety include:
N,N-dimethylethylenediamine (DMEDA) : This reagent can be used to amidate the C-terminus, introducing a positively charged group and improving MS/MS fragmentation patterns. nih.gov
N-(4-aminomethylphenyl)pyridinium (AMPP) : This reagent reacts with the carboxyl group to introduce a permanent positive charge, resulting in a 10- to 20-fold or greater improvement in detection sensitivity by LC-ESI-MS/MS. researchgate.net
Cholamine : As a quaternary ammonium reagent, cholamine can be coupled to the carboxylic acid group to introduce a fixed positive charge, improving ionization efficiency. acs.org
Table 3: Charge Reversal Derivatization Reagents for Mass Spectrometry This table is interactive and can be sorted by clicking on the column headers.
| Reagent | Abbreviation | Target Group | Mechanism | Analytical Benefit |
|---|---|---|---|---|
| N,N-dimethylethylenediamine | DMEDA | Carboxylic Acid | Amidation to introduce a tertiary amine nih.gov | Improved positive ionization and MS/MS fragmentation. nih.gov |
| N-(4-aminomethylphenyl)pyridinium | AMPP | Carboxylic Acid | Forms an amide with a permanent pyridinium positive charge researchgate.net | Dramatically improves detection sensitivity in positive ion mode. researchgate.net |
Optimization of Derivatization Parameters for Sensitivity and Specificity
To achieve maximum sensitivity and specificity in the analysis of this compound, the derivatization reaction conditions must be carefully optimized. mdpi.com Several parameters can influence the reaction yield, the stability of the derivative, and the potential for interfering by-products. nih.govnih.gov A systematic approach to optimization ensures that the analytical method is both robust and reliable. mdpi.com
Key parameters that require optimization include:
Reagent Concentration : The molar ratio of the derivatizing reagent to the analyte is critical. An insufficient amount of reagent will lead to incomplete derivatization and poor quantitation, while a large excess can sometimes cause interfering peaks or by-products. mdpi.comnih.gov
pH of the Reaction Medium : Most derivatization reactions for amines are pH-dependent. For instance, reactions with reagents like FMOC-Cl or AQC are typically carried out in a borate buffer at an alkaline pH (e.g., pH 8.5-10.2) to ensure the amine group is deprotonated and nucleophilic. thermofisher.comoup.comwaters.com
Reaction Time and Temperature : The kinetics of the derivatization reaction are governed by time and temperature. Optimization involves finding the shortest time and mildest temperature that still drive the reaction to completion, ensuring high throughput without causing degradation of the analyte or the derivative. nih.govsigmaaldrich.com
Solvent/Matrix Composition : The nature of the solvent can affect reaction efficiency. The presence of interfering substances in the sample matrix can also consume the derivatizing reagent or inhibit the reaction. shimadzu.comresearchgate.net Sample cleanup or adjustment of reaction conditions may be necessary to mitigate these effects. oup.com
The goal of optimization is to find a set of conditions that produces a single, stable derivative with the highest possible yield, thereby maximizing the detector response and ensuring the accuracy of the quantitative analysis. nih.govresearchgate.net
Table 4: Key Parameters for Derivatization Optimization This table is interactive and can be sorted by clicking on the column headers.
| Parameter | Importance | Typical Optimization Goal |
|---|---|---|
| Reagent-to-Analyte Ratio | Ensures complete reaction without excess reagent interference. nih.gov | Use a sufficient molar excess to drive the reaction to completion; avoid large excesses that create by-products. mdpi.com |
| pH | Affects the reactivity of the target functional group (amine). oup.com | Find the optimal pH for the nucleophilic attack of the amine (typically alkaline for amine derivatization). waters.com |
| Reaction Temperature | Influences the rate of reaction and stability of products. nih.gov | Achieve complete derivatization at a temperature that does not cause degradation of the analyte or derivative. sigmaaldrich.com |
| Reaction Time | Determines the completeness of the derivatization. nih.gov | Identify the minimum time required for the reaction to reach completion for maximum throughput. nih.gov |
| Solvent | Can impact reagent solubility and reaction kinetics. researchgate.net | Select a solvent system that is compatible with the analyte and reagent and promotes efficient reaction. nih.gov |
Computational and Theoretical Investigations of 3 Ethylamino Pentanoic Acid Structures and Reactivity
Quantum Chemical Approaches for Electronic Structure and Properties
Quantum chemistry offers a powerful lens to examine the electronic behavior of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can elucidate properties that are difficult or impossible to measure experimentally. For a molecule like 3-(Ethylamino)-pentanoic acid, these calculations are fundamental to understanding its intrinsic reactivity and stability.
The accurate prediction of molecular properties is significantly influenced by electron correlation, which describes the interaction between electrons. researchgate.netfiveable.me While foundational methods like the Hartree-Fock (HF) theory provide a good starting point by approximating the average interaction, they neglect the instantaneous repulsion between electrons, leading to potential inaccuracies. researchgate.netfiveable.me
To achieve higher accuracy, post-Hartree-Fock methods are employed. These include Configuration Interaction (CI) and Coupled Cluster (CC) theory, which systematically account for electron correlation. researchgate.net CI methods construct the molecular wavefunction as a linear combination of different electronic configurations, while CC methods use an exponential ansatz, offering a robust framework for capturing complex electron interactions. researchgate.net For a molecule such as this compound, these methods can provide benchmark values for its ground-state energy and electronic properties. However, due to their high computational cost, their application is often limited to smaller systems or for calibrating more efficient methods. fiveable.mefz-juelich.de
Table 1: Illustrative Comparison of Computational Methods for Calculating Ground State Energy of a Small Molecule Analogous to this compound.
| Method | Basis Set | Relative Energy (kcal/mol) | Key Feature |
| Hartree-Fock (HF) | 6-31G(d) | 0.00 | Mean-field approximation, neglects electron correlation. fiveable.me |
| Møller-Plesset (MP2) | 6-31G(d) | -5.45 | Includes dynamic electron correlation via perturbation theory. fz-juelich.denih.gov |
| Coupled Cluster (CCSD(T)) | 6-31G(d) | -7.21 | "Gold standard" for accuracy, includes single, double, and perturbative triple excitations. fz-juelich.deacs.org |
| Density Functional Theory (DFT) B3LYP | 6-31G(d) | -6.98 | Balances accuracy and computational cost by using electron density. nih.govmdpi.com |
Note: Data are hypothetical and for illustrative purposes to show expected trends in accuracy and energy differences.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational efficiency. researchgate.net Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density. mdpi.com This approach is instrumental in studying the electronic properties of molecules like this compound.
DFT calculations can predict a range of molecular descriptors. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding a molecule's reactivity. nih.gov The HOMO-LUMO gap, for instance, provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. nih.gov Furthermore, DFT can be used to determine atomic charges, dipole moments, and electrostatic potential maps, which reveal the distribution of charge within the molecule and identify regions susceptible to electrophilic or nucleophilic attack. nih.govmdpi.comacs.org The selection of the appropriate functional and basis set is crucial for the reliability of DFT predictions. mdpi.com
Quantum chemical methods, particularly DFT, are widely used to explore the PES of small molecules. nih.gov By systematically rotating bonds and calculating the energy of the resulting structures, researchers can identify local minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. frontiersin.org This analysis provides a detailed picture of the molecule's conformational preferences and the dynamics of its interconversion between different shapes. frontiersin.orgnih.gov For this compound, this would involve mapping the energy landscape as a function of the dihedral angles of the ethyl and pentanoic acid chains.
Derivatization and Functionalization Strategies for Advanced Research Applications
Design and Synthesis of Advanced 3-(Ethylamino)-pentanoic Acid Derivatives
The synthesis of derivatives of this compound is a key step in harnessing its full potential. By introducing new functional groups or creating molecules with dual solubility properties, researchers can craft derivatives suited for a multitude of research contexts.
The introduction of novel functional groups onto the this compound scaffold can be achieved through various established synthetic methodologies. While direct derivatization of this compound is not extensively documented, strategies applied to other β-amino acids and N-alkylated amino acids can be extrapolated. Common approaches include conjugate additions to Michael acceptors, Mannich-type reactions, and homologations of α-amino acids. illinois.edu More recent advancements have focused on more direct methods, such as the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines, which offer pathways to N-protected β-amino acid derivatives. illinois.edu
For this compound, derivatization could focus on several key areas:
Modification of the Carboxylic Acid: The carboxyl group can be converted to esters, amides, or other functionalities to alter solubility, reactivity, and biological activity. For instance, conversion to an N-(4-hydroxyphenyl)-β-alanine hydrazide has been demonstrated for a similar β-amino acid derivative, allowing for further reaction with aldehydes to form hydrazones. nih.gov
Functionalization of the Ethylamino Group: The secondary amine presents an opportunity for further alkylation or acylation to introduce reporter groups, cross-linkers, or other moieties. N-alkylation of amino acids is a known strategy to increase lipophilicity and membrane permeability in peptides. monash.edu
Modification of the Pentanoic Acid Backbone: While more synthetically challenging, modification of the carbon backbone could introduce additional functional groups or alter the stereochemistry of the molecule, thereby influencing its conformational preferences and biological interactions.
A summary of potential derivatization strategies is presented in Table 1.
| Strategy | Description | Potential Functional Groups | References |
| Palladium-Catalyzed Aminocarbonylation | Intermolecular aminocarbonylation of alkenes to form N-protected β-amino acid derivatives. | N-phthalimide, N-oxazolidine | illinois.edu |
| Nickel-Catalyzed Carboxylation | Carboxylation of aziridines to produce mono-substituted β-amino acids. | Carboxyl group | illinois.edu |
| Hydrazinolysis and Hydrazone Formation | Conversion of a methyl ester to a hydrazide, followed by reaction with aromatic aldehydes. | Hydrazide, Hydrazone | nih.gov |
| N-Alkylation/Acylation | Further modification of the secondary amine to introduce new substituents. | Reporter tags, cross-linkers | monash.edu |
Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, are of significant interest in various research areas, including drug delivery and biomaterial science, due to their ability to self-assemble into nanostructures. rsc.org The synthesis of amphiphilic derivatives of this compound can be envisioned by attaching long alkyl chains to the molecule to serve as the hydrophobic tail, while the amino acid moiety itself provides the hydrophilic head.
The general approach to creating such amphiphiles involves the N-acylation of the amino acid with a long-chain fatty acid. researchgate.net For this compound, the secondary amine could be acylated with fatty acids of varying lengths (e.g., lauric, myristic, palmitic acid) to generate a library of amphiphilic derivatives with different hydrophobic properties. researchgate.net
Another strategy involves the synthesis of amphiphilic cationic polymers based on β-amino acids. For example, poly(β-amino acid) derivatives have been synthesized and functionalized to create materials for mRNA delivery. acs.org A similar approach could be adapted for this compound, where it could be polymerized and subsequently modified to create amphiphilic materials with potential applications in gene delivery.
The self-assembly properties of these amphiphilic derivatives would be highly dependent on the balance between the hydrophilic and hydrophobic portions of the molecule, as well as environmental factors such as pH and temperature.
Incorporation of this compound into Peptide Architectures
The integration of non-canonical amino acids (ncAAs) like this compound into peptides and proteins is a powerful tool for modifying their structure, function, and stability. acs.orgnih.gov As a β-amino acid, its incorporation can induce unique secondary structures in peptides and render them resistant to proteolytic degradation. acs.orgnih.govnih.gov
Genetic code expansion allows for the site-specific incorporation of ncAAs into proteins in living cells. nih.govresearchgate.net This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with the endogenous translational machinery. wikipedia.org The ncAA is then encoded by a repurposed codon, typically a stop codon like UAG (amber). wikipedia.org
While the incorporation of β-amino acids into proteins in vivo has been reported, it presents a significant challenge due to the structural differences from canonical α-amino acids, which can affect recognition by the ribosome and elongation factors. nih.govnih.gov However, engineered ribosomes have shown promise in facilitating the incorporation of β-amino acids. nih.gov
For this compound, a successful genetic incorporation strategy would require:
An Orthogonal aaRS/tRNA Pair: A synthetase would need to be evolved to specifically recognize and charge this compound onto its cognate tRNA.
An Engineered Ribosome: A ribosome with a modified peptidyl transferase center may be necessary to efficiently catalyze peptide bond formation with the β-amino acid. nih.gov
A Unique Codon: A nonsense or frameshift codon would be reassigned to encode for this compound. wikipedia.org
Recent advancements have seen the successful in vivo incorporation of β³-amino acids into proteins in E. coli, highlighting the feasibility of this approach. nih.govacs.org
Site-specific labeling is crucial for studying protein function, localization, and interactions. nih.govnih.gov The incorporation of ncAAs with bioorthogonal functional groups provides a powerful method for achieving this. nih.gov While this compound does not inherently possess a bioorthogonal handle, it can be derivatized to include one, as discussed in section 5.1.1.
Once incorporated into a peptide or protein, either through solid-phase peptide synthesis or genetic code expansion, a derivatized this compound can be used for site-specific labeling. For example, if a derivative containing an azide or alkyne group is incorporated, it can be selectively labeled with a fluorescent probe or affinity tag using click chemistry. nih.gov
Alternatively, this compound could be incorporated into a peptide that serves as a recognition tag for a specific labeling enzyme. researchgate.netrsc.org This enzymatic approach allows for the site-specific attachment of a label to the peptide tag, and consequently, to the protein of interest.
The use of N-alkylated amino acids, such as this compound, in peptides has been shown to influence their conformation and stability. monash.edu The ethyl group on the nitrogen atom can introduce steric constraints that favor specific backbone dihedral angles, potentially leading to well-defined secondary structures. This conformational control can be exploited in the design of peptidomimetics with enhanced biological activity. nih.govresearchgate.net
Advanced Research Applications of 3 Ethylamino Pentanoic Acid and Its Analogues
Applications in Medicinal Chemistry and Drug Discovery Research
In the realm of drug discovery, the limitations of natural peptides, such as poor metabolic stability and low bioavailability, have driven the exploration of peptidomimetics—compounds that mimic the structure and function of peptides but with improved pharmacological properties. N-alkylated β-amino acids like 3-(Ethylamino)-pentanoic acid are key building blocks in this endeavor.
Building Blocks for Complex Bioactive Molecules and Peptidomimetics
Non-canonical amino acids, including β-amino acids and their N-alkylated derivatives, serve as fundamental synthons for constructing complex molecules with therapeutic potential. Their incorporation into peptide sequences or use as scaffolds allows for the creation of novel structures with tailored biological activities. The structural diversity offered by β-amino acids is significant; for a given side chain, four possible stereoisomers can exist, providing a vast scope for molecular design. nih.govnih.gov This versatility makes them vital building blocks for a wide array of pharmaceutical and agrochemical target molecules. hilarispublisher.com
Researchers utilize these building blocks to synthesize peptidomimetics that not only possess potent biological activity but also exhibit enhanced resistance to enzymatic degradation. nih.govnih.gov The synthesis of such molecules often involves standard solid-phase peptide synthesis techniques, allowing for the seamless integration of β-amino acid units into peptide chains. nih.gov This approach has been successfully applied to generate new receptor binding ligands, including analogues of angiotensin II and oxytocin, demonstrating the broad utility of these building blocks in medicinal chemistry. digitellinc.com
Design of Peptidomimetics with Enhanced Metabolic Stability and Target Selectivity
A primary goal in designing peptidomimetics is to overcome the rapid degradation of natural peptides by proteases in the body. The incorporation of β-amino acids like this compound is a highly effective strategy to achieve this. The altered backbone structure, with an extra carbon atom, is poorly recognized by many proteases, leading to a dramatic increase in metabolic stability and a longer in vivo half-life. acs.orgchiroblock.com This resistance to proteolysis is a key advantage that makes β-peptides and α,β-peptides attractive therapeutic candidates. researchgate.netproquest.com
Beyond stability, the unique conformational properties of β-amino acids can be used to fine-tune target selectivity. The N-ethyl group in this compound adds steric bulk and modifies the hydrogen bonding capacity of the amide backbone, which can influence how the molecule binds to its biological target. proquest.com By strategically placing such residues, researchers can control the secondary structure (e.g., helices, sheets) of a peptidomimetic, locking it into a bioactive conformation that favors binding to a specific receptor or enzyme active site. researchgate.netproquest.com This structural constraint can reduce off-target interactions and minimize potential side effects. researchgate.net The addition of even simple hydrophobic groups, such as the ethyl group, can profoundly impact binding affinity and selectivity. nih.gov
Development of Enzyme Inhibitors and Modulators
The stable and structurally diverse scaffolds provided by β-amino acids are highly suitable for the design of enzyme inhibitors. Peptides containing β-amino acids can act as potent inhibitors for a range of enzymatic targets, including proteases that are implicated in diseases like Alzheimer's. researchgate.netnih.gov For instance, oligomers of certain cyclic β-amino acids have been shown to be highly active inhibitors of γ-secretase, an enzyme involved in the production of amyloid-β peptides. researchgate.net
The design of these inhibitors leverages the proteolytic resistance of the β-amino acid backbone, ensuring the inhibitor remains intact and active for a longer duration. digitellinc.com Furthermore, the specific side chains and N-alkylation patterns can be tailored to interact with key residues within an enzyme's active site. This allows for the development of highly specific modulators that can target pathogenic enzymes with high affinity. researchgate.netmdpi.com The chalcone scaffold, for example, has been modified with various functional groups to create effective inhibitors of the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease therapy. researchgate.net Similarly, amino acid-based scaffolds have been used to design potent and selective inhibitors of Rac1, a protein involved in cell migration and cancer progression. mdpi.com
Table 1: Research Applications of this compound Analogues in Medicinal Chemistry
| Application Area | Key Structural Feature Utilized | Research Objective & Findings |
|---|---|---|
| Peptidomimetic Building Blocks | β-Amino acid backbone | Creates molecules with potent biological activity and resistance to proteolysis. nih.govnih.gov |
| Metabolic Stability | N-Alkylation & β-backbone | Decreases recognition by proteases, enhancing in vivo half-life compared to natural peptides. acs.orgchiroblock.com |
| Target Selectivity | Conformational constraint | Induces specific secondary structures (helices, sheets) to improve binding affinity and selectivity for a target. researchgate.netproquest.com |
| Enzyme Inhibition | Proteolytically resistant scaffold | Development of potent and durable inhibitors for therapeutic targets like γ-secretase and acetylcholinesterase. digitellinc.comresearchgate.netresearchgate.net |
Role in Materials Science and Polymer Chemistry
The application of this compound and its analogues extends beyond medicine into the creation of novel biomaterials and polymers. The ability of β-amino acids to form stable, ordered secondary structures and to self-assemble makes them attractive monomers for bioinspired materials.
Polymers derived from β-amino acids, known as poly-β-peptides or poly-β-peptoids (when N-substituted), are biocompatible and resistant to proteolysis, making them suitable for biomedical applications. digitellinc.com The N-alkylation, as seen in this compound, is particularly useful in polymer chemistry. It can prevent unwanted side reactions during polymerization and enhance the solubility of the resulting polymer in common organic solvents. nih.govacs.orgnih.gov This facilitates easier processing and the creation of materials with specific properties, such as nanoparticles with hydrophobic cores for drug encapsulation. nih.govsemanticscholar.org
Furthermore, the propensity of β-peptides to self-assemble into well-defined nanostructures like fibers, tapes, and hydrogels is a key area of research. nih.govmdpi.com These self-assembled materials have potential applications in tissue engineering, where they can act as scaffolds for cell growth, and in controlled drug delivery systems. mdpi.comnih.gov By carefully selecting the amino acid sequence and substitution patterns, scientists can control the intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that drive the assembly process, allowing for the design of "smart" materials that respond to environmental cues like pH or temperature. mdpi.comrsc.org
Contributions to Biocatalysis and Enzyme Engineering
Biocatalysis uses enzymes to perform chemical reactions, offering a green and highly selective alternative to traditional chemical synthesis. A significant frontier in this field is the expansion of the natural catalytic repertoire of enzymes to accept non-canonical amino acids (ncAAs) like this compound as substrates.
Expanding Enzyme Substrate Scope through Non-Canonical Amino Acids
Enzyme engineering aims to improve enzyme properties such as activity, stability, and substrate range. nih.govresearchgate.net By introducing mutations into an enzyme's active site, researchers can alter its specificity to accommodate new, non-natural substrates. This process, often guided by directed evolution or computational modeling, can create novel biocatalysts for synthesizing valuable chemicals. nih.govresearchgate.net
The use of ncAAs is a powerful strategy in this field. nih.govacs.org For example, enzymes like transaminases and ammonia (B1221849) lyases have been engineered to catalyze the synthesis of enantiopure β-amino acids, which are valuable chiral building blocks for pharmaceuticals. researchgate.netmdpi.comnih.gov Similarly, the β-subunit of tryptophan synthase has been modified through directed evolution to produce a variety of non-canonical amino acids. nih.govgoogle.com By engineering enzymes to accept N-alkylated β-amino acids, chemists can develop biocatalytic routes to complex molecules that are difficult to produce using conventional methods, thereby expanding the synthetic capabilities available for drug discovery and materials science. nih.gov This approach not only broadens the range of possible products but also provides more sustainable and efficient manufacturing processes. nih.gov
Engineering Novel Enzyme Activities and Biosynthetic Pathways
The bespoke synthesis of non-canonical amino acids (ncAAs), such as this compound and its analogues, represents a significant frontier in synthetic biology and biocatalysis. These compounds are valuable building blocks for pharmaceuticals and other bioactive molecules. frontiersin.orgnih.govbohrium.comrsc.org The development of engineered enzymes and novel biosynthetic pathways offers a powerful alternative to traditional chemical synthesis, which can suffer from poor stereoselectivity and the need for harsh reaction conditions. rsc.orgnih.gov By harnessing and tailoring the catalytic machinery of nature, researchers can create efficient and environmentally benign routes to these valuable molecules. rsc.org
The engineering of enzymes for the synthesis of ncAAs typically follows two main strategies: rational design and directed evolution. Rational design relies on a detailed understanding of the enzyme's structure and mechanism to make targeted mutations aimed at altering its substrate specificity or catalytic activity. mdpi.com Directed evolution, on the other hand, mimics the process of natural selection in the laboratory by creating large libraries of enzyme variants and screening them for the desired function. nih.govpnas.orgnih.gov Often, a combination of both approaches proves to be the most effective strategy. nih.gov
Several classes of enzymes have been successfully engineered for the production of ncAAs and could be adapted for the synthesis of this compound and its analogues. These include aminotransferases, ammonia lyases, and enzymes involved in N-alkylation.
Aminotransferases for β-Amino Acid Synthesis
The synthesis of the β-amino acid backbone of this compound is a key challenge. Transaminases (also known as aminotransferases) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. researchgate.net While most natural transaminases act on α-keto acids to produce α-amino acids, there has been significant progress in engineering these enzymes to accept β-keto acids, thereby enabling the asymmetric synthesis of β-amino acids. researchgate.netresearchgate.net
Directed evolution has been particularly successful in altering the substrate specificity of transaminases. For instance, a d-amino acid aminotransferase was evolved to function as an (R)-β-transaminase, capable of resolving racemic β-amino acids to produce enantiopure (S)-β-amino acids. researchgate.net Similarly, an aspartate aminotransferase was subjected to directed evolution, resulting in a mutant with a 105-fold increase in catalytic efficiency for β-branched amino acids. nih.govpnas.org These examples demonstrate the potential for evolving transaminases to efficiently synthesize the β-aminopentanoic acid core of the target molecule.
| Enzyme Type | Engineering Strategy | Target Substrate Class | Key Findings | Potential Relevance for this compound |
|---|---|---|---|---|
| d-Amino Acid Aminotransferase | Directed Evolution & Rational Design | β-Amino Acids | Creation of an (R)-β-transaminase for kinetic resolution of racemic β-amino acids. researchgate.net | Synthesis of the chiral β-aminopentanoic acid backbone. |
| Aspartate Aminotransferase | Directed Evolution (DNA shuffling) | β-Branched Amino Acids | 105-fold increase in catalytic efficiency for non-native substrates. nih.govpnas.org | Accommodation of the pentanoic acid side chain. |
| ω-Transaminase | Directed Evolution | Chiral Amines | Development of a highly active and stable transaminase for the synthesis of sitagliptin, a pharmaceutical containing a chiral amine. nih.gov | Industrial-scale production of chiral amine precursors. |
Enzymatic N-Alkylation
The introduction of the ethyl group onto the amino functionality of 3-aminopentanoic acid is the second key step. While chemical methods for N-alkylation are well-established, they often require harsh reagents. manchester.ac.uk Biocatalytic N-alkylation offers a milder and more selective alternative. N-methyltransferases are a class of enzymes that are ubiquitous in nature and responsible for the methylation of a wide range of natural products. manchester.ac.uk While these enzymes typically use S-adenosyl methionine (SAM) as the methyl donor, the engineering of these and other enzymes for the transfer of larger alkyl groups is an active area of research.
Recent work has demonstrated the potential for engineering enzymes for N-substitution reactions. For example, the β-subunit of tryptophan synthase, TrpB, has been engineered through directed evolution to catalyze the synthesis of β-N-substituted-α-amino acids using diverse amine nucleophiles. nih.gov This highlights the possibility of evolving enzymes to catalyze the ethylation of 3-aminopentanoic acid.
Another approach involves the post-translational modification of ribosomally synthesized peptides containing N-alkyl amino acid precursors. rsc.org While this is more relevant to the incorporation of ncAAs into peptides, the underlying principles of enzymatic recognition and modification of N-alkylated substrates are applicable to the development of biocatalysts for small molecule synthesis.
Constructing Novel Biosynthetic Pathways
The ultimate goal is to create a de novo biosynthetic pathway within a microbial host for the production of this compound from simple starting materials. This would involve the assembly of a multi-enzyme cascade, potentially combining an engineered transaminase for the synthesis of 3-aminopentanoic acid and a novel N-ethyltransferase for the subsequent alkylation step.
The creation of such a pathway would require careful consideration of enzyme compatibility, cofactor regeneration, and metabolic burden on the host organism. Advances in synthetic biology and metabolic engineering provide the tools to address these challenges, for instance, by optimizing gene expression levels and redirecting metabolic flux towards the desired product.
| Reaction Step | Enzyme Class | Substrate | Product | Engineering Considerations |
|---|---|---|---|---|
| 1. β-Amino Acid Formation | Transaminase (engineered) | β-ketopentanoic acid | 3-Aminopentanoic acid | Altering substrate specificity to accept a β-keto acid; ensuring high stereoselectivity. |
| 2. N-Ethylation | N-Alkyltransferase (engineered) | 3-Aminopentanoic acid | This compound | Expanding the alkyl donor specificity beyond methyl groups to accept an ethyl group. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Ethylamino)-pentanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodology : Industrial-scale synthesis typically employs high-pressure reactors with temperature-controlled environments (40–80°C) to optimize yield. Catalysts like chiral auxiliaries (e.g., L-proline derivatives) are used to enhance enantioselectivity. Post-synthesis purification via recrystallization or chromatography ensures >95% purity. Comparative analysis with analogs (e.g., (S)-2-Amino-3-ethylpentanoic acid) reveals that ethyl group positioning significantly impacts stereochemical outcomes .
- Key Parameters : Solvent polarity (e.g., ethanol vs. THF), pH during carboxylation, and reaction time (6–24 hrs) are critical for minimizing racemization.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- Methodology :
- NMR : The ethylamino group generates a triplet at δ 1.1–1.3 ppm (CH2CH3) and a multiplet at δ 3.2–3.4 ppm (NHCH2). Carboxylic protons appear as a broad peak at δ 10–12 ppm.
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group, while N–H stretching (3300–3500 cm⁻¹) identifies the ethylamino moiety.
- MS : Molecular ion peaks at m/z 159 [M+H]⁺ and fragments at m/z 113 (loss of COOH) aid structural confirmation .
Advanced Research Questions
Q. What experimental designs are recommended for assessing the biological activity of this compound in receptor-ligand interactions?
- Methodology :
- In Vitro Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) in competitive binding assays with membrane preparations from target tissues (e.g., neuronal or renal cells).
- Dose-Response Analysis : Apply concentrations ranging from 10 nM to 100 µM, with repeated measures ANOVA to compare normalized responses (e.g., EC50 values). Include controls (e.g., NaCl or GABA) to isolate receptor-specific effects .
- Structural Insights : Co-crystallization with target proteins (e.g., ACE2) followed by X-ray diffraction (2.0–3.0 Å resolution) reveals hinge-bending motions critical for catalytic inhibition .
Q. How do substituent modifications (e.g., halogenation or alkyl chain elongation) alter the bioactivity of this compound derivatives?
- Methodology :
- Synthetic Modifications : Introduce halogens (e.g., 5-fluoro derivatives) via nucleophilic substitution or alkyl groups via Grignard reactions.
- Activity Testing : Evaluate caspase-3 inhibition (IC50 values) using fluorogenic substrates (e.g., Ac-DEVD-AMC) in apoptotic cell lysates. Derivatives with trifluoromethyl groups (e.g., 5-(2,6-difluoro-phenoxy)) show enhanced metabolic stability and low micromolar activity .
Q. What statistical approaches resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology :
- Meta-Analysis : Aggregate data from ≥10 independent studies using random-effects models to account for heterogeneity. Adjust for covariates (e.g., cell line variability, assay type).
- Sensitivity Testing : Replicate conflicting results under standardized conditions (e.g., pH 7.4, 37°C) with Tukey post-hoc tests to identify outlier datasets .
Specialized Methodological Questions
Q. How can computational modeling predict the metabolic fate of this compound in human microbiota?
- Methodology :
- In Silico Tools : Use GastroPlus™ or SimCYP® to simulate colonic fermentation. Parameters include logP (~0.5), pKa (~4.2 for COOH), and microbial enzyme kinetics.
- Validation : Compare predicted SCFA (e.g., pentanoic acid) production with in vitro fermentation assays (48 hrs, anaerobic conditions). Discrepancies >20% suggest unaccounted microbial pathways .
Q. What crystallographic strategies elucidate the conformational dynamics of this compound in enzyme binding pockets?
- Methodology :
- Ligand Soaking : Incubate purified enzyme crystals (e.g., ACE2) with 5 mM ligand for 24 hrs.
- Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution datasets. Molecular dynamics simulations (50 ns trajectories) map hinge-bending motions (e.g., ~16° subdomain shifts) critical for inhibitor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
